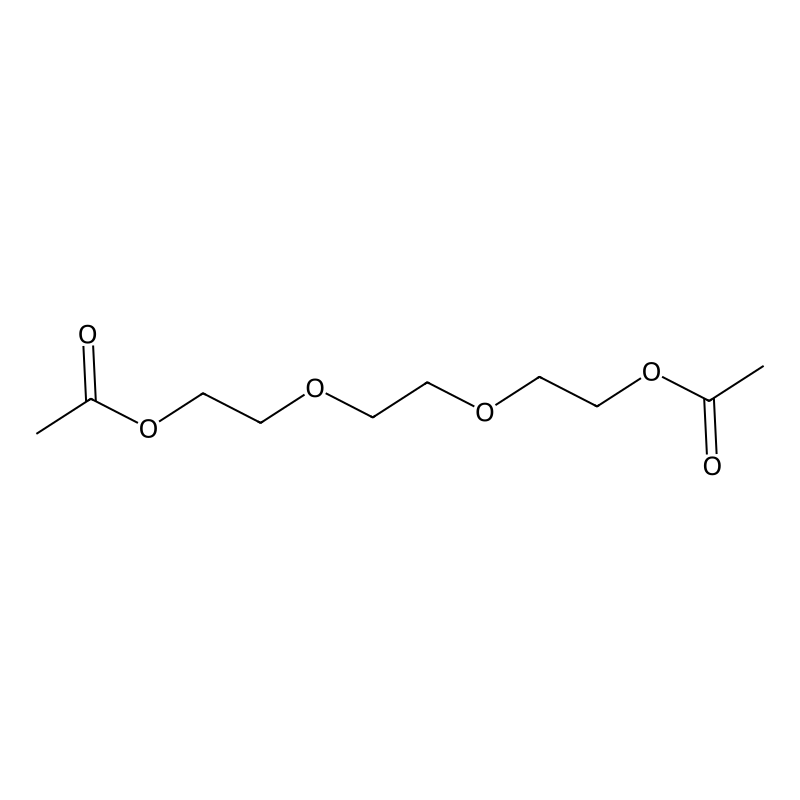

Triethylene glycol diacetate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

MISCIBLE WITH ALCOHOL, ETHER

Very soluble in water, ethyl ether, and ethanol.

Synonyms

Canonical SMILES

Physicochemical Properties and Potential Applications:

Triethylene glycol diacetate (TEGD) is a colorless, odorless liquid with hygroscopic properties, meaning it readily absorbs moisture from the air. Its chemical structure features two acetate groups attached to a triethylene glycol backbone. TEGD exhibits good solubility in water and various organic solvents, making it versatile for various applications.

Scientific research explores TEGD's potential in various fields due to its unique properties. Here are some examples:

Industrial Applications

TEGD serves as a plasticizer in various polymers, enhancing their flexibility and workability. Additionally, its hygroscopic nature makes it useful as a humectant in certain industrial processes, helping retain moisture in products.

Chemical Synthesis

TEGD can act as a solvent or intermediate in various chemical reactions. Its ability to dissolve polar and nonpolar compounds makes it valuable for specific synthetic processes.

Toxicity and Environmental Impact:

Research on TEGD's toxicity and environmental impact is ongoing. Studies suggest that TEGD exhibits low acute toxicity in animals []. However, further investigation is needed to fully understand its potential long-term effects and environmental behavior.

Reproductive Toxicity

A study published in "Reproductive Toxicology" investigated the reproductive effects of TEGD in mice. The results indicated no significant adverse effects on fertility or offspring development at the tested concentrations. However, further research is needed to confirm these findings and explore potential effects at higher exposure levels.

Genotoxicity

The National Toxicology Program (NTP) conducted a genotoxicity study on TEGD using Chinese hamster ovary (CHO) cells. The study did not find evidence of chromosomal aberrations, suggesting a low potential for genetic damage.

Triethylene glycol diacetate is an organic compound with the chemical formula C₁₀H₁₈O₆. It is a diester formed from triethylene glycol and acetic acid. This compound is colorless to pale yellow in appearance and has a sweet odor. It is primarily used as a solvent and plasticizer in various industrial applications. Due to its chemical structure, triethylene glycol diacetate exhibits low volatility and high thermal stability, making it suitable for use in high-temperature environments .

TEGD is considered to have low to moderate toxicity []. However, it can cause skin and eye irritation upon contact.

- Flammability: TEGD has a moderate flash point, indicating flammability at elevated temperatures [].

- Reactivity: Incompatible with strong acids, bases, oxidizers, and peroxides [].

Safety Precautions:

- Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and respiratory protection when handling TEGD.

- Ensure proper ventilation in work areas.

- Store TEGD in a cool, dry place away from incompatible chemicals.

- Hydrolysis: In the presence of water, it can revert to triethylene glycol and acetic acid.

- Polymerization: When exposed to extreme heat or light, it may polymerize, forming larger molecular structures .

- Reactivity with Acids: It is incompatible with strong oxidizing acids, which can lead to vigorous reactions .

Triethylene glycol diacetate can be synthesized through the esterification reaction between triethylene glycol and acetic acid. The general procedure involves:

- Reactants: Combine triethylene glycol and acetic acid in the presence of a catalyst (such as sulfuric acid).

- Heating: Heat the mixture under reflux conditions to promote esterification.

- Separation: After the reaction completes, the product can be separated from unreacted materials through distillation or extraction methods.

This synthesis method allows for control over the reaction conditions to optimize yield and purity .

Triethylene glycol diacetate finds use in various applications:

- Solvent: It serves as a solvent in coatings, adhesives, and inks due to its excellent solvency properties.

- Plasticizer: Used in plastics to enhance flexibility and durability.

- Chemical Intermediate: Acts as an intermediate in the synthesis of other chemical compounds .

Interaction studies involving triethylene glycol diacetate primarily focus on its compatibility with other chemicals. It shows incompatibility with strong oxidizing agents and may react vigorously under certain conditions. Studies indicate that its interactions with other solvents can affect solubility and stability in formulations .

Triethylene glycol diacetate shares similarities with several other compounds, particularly other glycols and their derivatives. Here are some comparable compounds:

| Compound Name | Chemical Formula | Key Characteristics |

|---|---|---|

| Ethylene Glycol Diacetate | C₆H₁₀O₄ | Lower molecular weight; more volatile |

| Diethylene Glycol Diacetate | C₈H₁₄O₄ | Intermediate properties; similar applications |

| Propylene Glycol Diacetate | C₈H₁₄O₄ | Higher stability; used in food applications |

Uniqueness of Triethylene Glycol Diacetate:

- Triethylene glycol diacetate has a higher molecular weight compared to ethylene glycol diacetate, contributing to its lower volatility and enhanced thermal stability.

- Its unique structure allows it to function effectively as both a solvent and plasticizer, making it versatile across various industrial applications.

Direct Esterification Approaches

Direct esterification of triethylene glycol (TEG) with acetic acid remains a foundational method for TEGDA production. This acid-catalyzed reaction typically employs stoichiometric ratios of reactants, with sulfuric acid or p-toluenesulfonic acid serving as traditional homogeneous catalysts [1]. For instance, phosphotungstic acid (H₃PW₁₂O₄₀) has demonstrated superior catalytic activity, achieving 80% yield at 110°C over 24 hours, albeit with challenges in product separation [1]. The equilibrium-driven nature of this reaction necessitates azeotropic dehydration to remove water, often using toluene or cyclohexane as entrainers [2]. While straightforward, conventional direct esterification suffers from prolonged reaction times and corrosion risks associated with Brønsted acids.

Catalyst-Mediated Synthesis

Homogeneous Catalytic Systems

Homogeneous catalysts like silicotungstic acid (H₄SiW₁₂O₄₀) and ionic liquids have been explored to enhance reaction kinetics. Phosphotungstic acid outperforms silicotungstic acid, exhibiting a lower activation energy (45.2 kJ/mol vs. 52.8 kJ/mol) and higher initial reaction rates [1]. These catalysts operate via proton donation to activate the carboxylic acid, facilitating nucleophilic attack by TEG’s hydroxyl groups. However, catalyst recovery remains a limitation, necessitating post-reaction neutralization steps.

Heterogeneous Catalysis Mechanisms

Heterogeneous catalysts address separability challenges. Solid acids such as sulfonated carbon or zeolites enable continuous processes. For example, silica-supported 1-(3-sulfonic acid)propylimidazole bisulfate ([Ps-im]HSO₄) achieves 99.61% TEGDA yield at 150°C within 5 hours [2]. The immobilized ionic liquid structure provides acidic sites while preventing leaching, ensuring catalyst stability over multiple cycles.

Supported Ionic Liquid Catalysts

Supported ionic liquids (SILs) merge homogeneous and heterogeneous advantages. A silica-immobilized [Ps-im]HSO₄ system (5 mmol/g loading) facilitates esterification under mild conditions (150°C, 1 atm) [2]. The SIL’s dual functionality—acidic protons and hydrophobic surface—enhances reactant adsorption and water removal, shifting equilibrium toward ester formation. This method reduces side reactions and eliminates solvent use, aligning with green chemistry principles.

Green Chemistry Approaches for Synthesis

Green synthesis prioritizes atom economy and waste minimization. SIL-catalyzed routes exemplify this by avoiding volatile solvents and enabling catalyst reuse [2]. Reactive distillation (Section 2.4) further integrates in situ byproduct removal, reducing energy input. Additionally, bio-based acetic acid derivatives and microwave-assisted heating are emerging as sustainable alternatives, though scalability remains under investigation.

Reactive Distillation Process Development

Reactive distillation combines reaction and separation in a single unit, enhancing efficiency. A patented method employs sec-butyl acetate and ethylene glycol with basic catalysts (e.g., CH₃ONa) in a distillation column [3]. By continuously removing sec-butyl alcohol via azeotropic distillation, the equilibrium shifts toward TEGDA, yielding >90% product at 120–180°C [3]. This approach reduces reaction time to 5 hours and eliminates post-reaction purification, making it industrially viable.

Azeotropic Dehydration Techniques

Azeotropic dehydration is critical for overcoming equilibrium limitations. Cyclohexane and toluene are common entrainers, forming low-boiling azeotropes with water. For instance, cyclohexane-assisted dehydration with [Ps-im]HSO₄/SiO₂ achieves near-quantitative yields by maintaining a water-free reaction milieu [2]. Optimizing the entrainer-to-reactant ratio (e.g., 40 g cyclohexane per 190 g acetic acid) ensures efficient water removal without diluting reactants.

Comparative Analysis of Synthetic Routes

The table below contrasts key methodologies:

| Method | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Advantages |

|---|---|---|---|---|---|

| Direct Esterification | H₃PW₁₂O₄₀ | 110 | 24 | 80 | Simple setup |

| SIL Catalysis | [Ps-im]HSO₄/SiO₂ | 150 | 5 | 99.6 | Reusable catalyst, no solvent |

| Reactive Distillation | CH₃ONa | 120–180 | 5 | 90 | Integrated separation, high purity |

Direct esterification suits small-scale production but lags in efficiency. SIL catalysis offers exceptional yields and sustainability, while reactive distillation excels in continuous manufacturing. Future research should optimize SIL stability and scale reactive distillation systems for industrial adoption.

Physical Description

Color/Form

XLogP3

Boiling Point

286.0 °C

286 °C

Flash Point

345 °F (174 °C) (OPEN CUP)

Vapor Density

Density

1.112 AT 25 °C

Melting Point

-50.0 °C

-50 °C

UNII

Vapor Pressure

Other CAS

Wikipedia

Methods of Manufacturing

General Manufacturing Information

Though the toxicity data available /from animal studies/ ... suggest that this material should pose no significant health hazard, it would seem prudent to follow generally accepted good industrial hygiene practices in the handling of triethylene glycol diacetate.

Stability Shelf Life

Dates

Reproductive toxicology. Triethylene glycol diacetate

PMID: 9114303 DOI:

Abstract

Stability of aspirin in liquid and semisolid bases IV: polyethylene glycol 400 diacetate and triethylene glycol diacetate

C W Whitworth, A F AskerPMID: 4427250 DOI: 10.1002/jps.2600631131